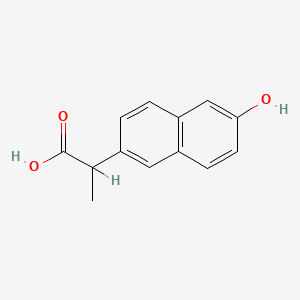
Desmethylnaproxen
描述
O-Desmethylnaproxen belongs to the class of organic compounds known as naphthols and derivatives. These are naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position. O-Desmethylnaproxen is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethylnaproxen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, O-desmethylnaproxen is involved in the naproxen action pathway.
科学研究应用
Pharmacokinetics and Metabolism
Pharmacokinetic Studies:
Recent studies have focused on the pharmacokinetics of desmethylnaproxen, particularly in relation to its parent compound, naproxen. A notable study involved administering naproxen to healthy volunteers and subsequently analyzing saliva samples for both naproxen and this compound concentrations over time. The results indicated that this compound accounts for a significant proportion of the drug's metabolites, highlighting its importance in understanding the drug's overall pharmacological profile .
Glucuronidation:
this compound undergoes glucuronidation, a key metabolic pathway that enhances its solubility and excretion. Research has characterized the kinetics of this process using human liver microsomes, identifying specific UDP-glucuronosyltransferase (UGT) isoforms responsible for its conjugation. This information is crucial for predicting individual variability in drug metabolism among different populations .
Immunological Responses
Drug-Induced Liver Injury:
this compound has been implicated in immune-mediated drug-induced liver injury (DILI). Studies have shown that T-cell responses can be activated by this compound in patients with DILI, suggesting that this metabolite may play a role in adverse drug reactions. The activation of CD4+ and CD8+ T-cells upon exposure to this compound indicates a potential mechanism by which NSAIDs can induce immune responses leading to liver damage .
Case Studies
Clinical Observations:
Several case studies have documented the effects of this compound in patients using naproxen chronically. These studies often report variations in liver enzyme levels correlating with the concentrations of this compound, emphasizing the need for monitoring metabolite levels in patients receiving long-term NSAID therapy .
Data Tables
属性
CAS 编号 |
60756-73-2 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC 名称 |
2-(6-hydroxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16) |
InChI 键 |
XWJUDDGELKXYNO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |
同义词 |
6-desmethylnaproxen 6-o-demethylnaproxen desmethylnaproxen desmethylnaproxen, (+-)-isomer desmethylnaproxen, (S)-isome |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














